3-benzyl-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-benzyl-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a heterocyclic compound that contains a pyrido[2,1-b][1,3,5]thiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with benzylamine to form an imine intermediate, which then undergoes cyclization with a thiadiazine precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-benzyl-8-(4-aminophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile.
Reduction: 3-benzyl-8-(4-nitrophenyl)-6-hydroxy-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the nitro group and the thiadiazine ring system contributes to its biological activity.
Medicine
In medicinal chemistry, this compound and its derivatives are studied for their potential therapeutic applications. They have shown promise as anti-inflammatory, anticancer, and antiviral agents. The ability to modify the functional groups on the molecule allows for the optimization of its pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure can be exploited to create polymers, coatings, and other advanced materials with desirable characteristics.
Mechanism of Action
The mechanism of action of 3-benzyl-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiadiazine ring system can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-8-(4-aminophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile.
- 3-benzyl-8-(4-nitrophenyl)-6-hydroxy-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile.
- 3-benzyl-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile.
Uniqueness
The uniqueness of 3-benzyl-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its combination of functional groups and ring systems. The presence of both the nitro group and the thiadiazine ring provides a unique set of chemical and biological properties that can be exploited for various applications. Its ability to undergo multiple types of chemical reactions and its potential for modification make it a versatile compound in research and industry.
Properties
Molecular Formula |
C21H18N4O3S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-benzyl-8-(4-nitrophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H18N4O3S/c22-11-19-18(16-6-8-17(9-7-16)25(27)28)10-20(26)24-13-23(14-29-21(19)24)12-15-4-2-1-3-5-15/h1-9,18H,10,12-14H2 |
InChI Key |
SSRWRTCHFBTACJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)CC3=CC=CC=C3)C#N)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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